molecular formula C26H23N3O2S B289946 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one

2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one

Cat. No. B289946
M. Wt: 441.5 g/mol
InChI Key: ZHDQPWYJDDPXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one, also known as MQT, is a novel chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. MQT belongs to the class of quinoline derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. The anti-inflammatory activity of 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one has been found to have both biochemical and physiological effects. In bacterial cells, 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one inhibits DNA replication and transcription, leading to cell death. In cancer cells, 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one induces apoptosis and inhibits cell proliferation. Inflammatory cells are also affected by 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one, with the compound inhibiting the production of pro-inflammatory cytokines and reducing inflammation. In animal studies, 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one has been found to have a low toxicity profile, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one in lab experiments is its potent antibacterial, anticancer, and anti-inflammatory activity, which makes it a promising candidate for therapeutic applications. Additionally, 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one has a low toxicity profile, making it a safer alternative to other compounds with similar biological activities. However, one limitation of using 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one in lab experiments is its relatively low yield of synthesis, which can limit the amount of compound available for testing.

Future Directions

There are several future directions for 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one research. One area of interest is the development of more efficient synthesis methods to increase the yield of 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one, including its absorption, distribution, metabolism, and excretion in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one and its potential therapeutic applications in various disease conditions. Finally, the development of 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one derivatives with improved biological activity and pharmacological properties is an area of ongoing research.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one involves the condensation of 2-amino-4-methoxybenzoic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of triethylamine and acetic acid. The resulting intermediate is then reacted with 2-phenyl-1,2,3,4-tetrahydroquinoline-4-one in the presence of potassium carbonate and DMF to yield 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one. The overall yield of the synthesis is reported to be 50%.

Scientific Research Applications

2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. Studies have shown that 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one has potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one has been found to possess anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(4-methoxyphenyl)-11-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one has also been shown to possess anti-inflammatory activity, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

properties

Molecular Formula

C26H23N3O2S

Molecular Weight

441.5 g/mol

IUPAC Name

13-(4-methoxyphenyl)-9-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraen-15-one

InChI

InChI=1S/C26H23N3O2S/c1-31-17-13-11-16(12-14-17)24-28-22-21-20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)27-26(21)32-23(22)25(30)29-24/h2-4,7-8,11-14,24,28H,5-6,9-10H2,1H3,(H,29,30)

InChI Key

ZHDQPWYJDDPXMG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCCC5)C(=C34)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCCC5)C(=C34)C6=CC=CC=C6

Origin of Product

United States

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